5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid is a chemical compound characterized by its unique structure, which integrates a benzo[d][1,3]dioxole moiety with a nicotinic acid framework. Its molecular formula is C₁₃H₉NO₄, and it is recognized for its potential biological activities. The compound has garnered interest in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, primarily involving the reaction of 5-(benzo[d][1,3]dioxol-5-yl)picolinic acid with appropriate reagents under controlled conditions. These methods are often optimized for yield and purity, making the compound accessible for research and application .
5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid falls under the category of organic compounds and more specifically, it is classified as an aromatic carboxylic acid due to the presence of both an aromatic ring and a carboxylic acid functional group.
The synthesis of 5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid typically involves palladium-catalyzed cross-coupling reactions. One common approach is to react 5-(benzo[d][1,3]dioxol-5-yl)picolinic acid with various reagents to introduce the benzo[d][1,3]dioxole moiety into the nicotinic acid structure.
The molecular structure of 5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid features:
5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid can undergo several chemical reactions:
The mechanism of action for 5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid has been explored primarily in cancer research. It appears to induce apoptosis (programmed cell death) in cancer cells by:
This interaction disrupts normal cellular functions, leading to cell death.
Relevant data regarding these properties can be obtained through empirical testing or literature values associated with similar compounds .
5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid has numerous applications in scientific research:
Systematic and Common Nomenclature:The compound is systematically named as 6-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid, following IUPAC substitutive nomenclature rules. The parent structure is pyridine-3-carboxylic acid (nicotinic acid), with the benzodioxole moiety attached at the pyridine's 6-position. Common synonyms include:
Structural Classification and Key Descriptors:This compound belongs to the aryl-substituted nicotinic acid derivatives, specifically categorized as a 5,6-disubstituted nicotinic acid where the substituent at C6 is a benzo-fused dioxole. Key structural features defining its classification include:
Table 1: Structural Classification of Key Nicotinic Acid Derivatives with Benzodioxole Motifs
Compound Name | Substituent Position on Nicotinic Acid | Benzodioxole Attachment | Key Structural Distinction | |
---|---|---|---|---|
5-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid | C5 | Direct C-C bond | Benzodioxole at pyridine C5; acid at C3 | |
6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid | C6 | Direct C-C bond | Benzodioxole at pyridine C6; acid at C3 (discussed herein) | |
N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | C6 (via amide) | Amide linkage | Ether-linked tetrahydropyran at pyridine C6; benzodioxole as amide substituent | [5] |
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | C6 (via ester/heterocycle) | None directly | Nicotinate ester linked to pyrimidine carboxamide scaffold | [7] |
Molecular Modeling Insights:Computational analyses reveal that the coplanarity between the benzodioxole and pyridine rings maximizes π-conjugation, reducing the energy gap between HOMO and LUMO orbitals. The methylenedioxy group (-O-CH2-O-) adopts a near-perpendicular orientation relative to the benzene ring to minimize steric clash, creating a characteristic "butterfly" conformation. This geometry influences solid-state packing and intermolecular interactions, particularly the carboxylic acid's propensity to form dimers or hydrogen-bonded networks. The compound's calculated LogP of ~2.2 indicates moderate lipophilicity, amenable to medicinal chemistry optimization for bioavailability.
Early Synthetic Targets (Pre-2010):Initial exploration focused on simple aryl-nicotinic acid conjugates, driven by the known bioactivity of both fragments. Benzodioxole incorporation was inspired by natural products like safrole and myristicin, recognized for their metabolic stability and CNS activity. Early syntheses relied on classic cross-coupling strategies:
Modern Methodologies (2010-Present):Advancements centered on improving regioselectivity and introducing diverse functional handles:
Table 2: Evolution of Synthetic Strategies for Benzodioxole-Nicotinic Acid Hybrids
Era | Dominant Strategy | Key Limitations | Representative Target | Innovation Drivers |
---|---|---|---|---|
1990s-2000s | Classical Cross-Coupling (Suzuki, Stille) | Moderate yields (50-70%); halogenated precursor requirements | Simple 6-(benzodioxolyl)nicotinic acids | Emergence of Pd-catalysis; natural product mimicry |
2005-2015 | Directed Metalation Strategies | Strong directing groups required; sensitive intermediates | 5-Substituted benzodioxolyl-nicotinates | Regiocontrol demands in drug discovery |
2015-Present | C-H Activation & MCRs | Catalyst cost; functional group tolerance issues | Complex hybrids (e.g., N-(benzodioxol-5-yl)nicotinamides with ether links) [5] | Green chemistry initiatives; atom economy focus |
Scaffold Diversification:The hybrid scaffold evolved beyond simple biaryl systems:
Antifibrotic Therapeutics:The scaffold significantly impacts fibrosis research, targeting pathways like TGF-β signaling and collagen deposition:
Neuropharmacology & TRP Channel Modulation:While direct data on this specific acid is limited, structurally related benzodioxole-nicotinamides exhibit activity on transient receptor potential (TRP) channels:
Material Science & Coordination Chemistry:Emerging applications leverage the compound's chelating capacity and structural rigidity:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1